molecular formula C16H13BrF2N2O4 B1683084 WAY-213613 CAS No. 868359-05-1

WAY-213613

Cat. No.: B1683084
CAS No.: 868359-05-1
M. Wt: 415.19 g/mol
InChI Key: BNYDDAAZMBUFRG-ZDUSSCGKSA-N
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Mechanism of Action

Target of Action

WAY-213613, also known as N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine, is a potent and selective inhibitor of the human Excitatory Amino Acid Transporter 2 (EAAT2) . EAAT2 is primarily responsible for the reuptake of the excitatory neurotransmitter glutamate from the synaptic cleft, which is crucial for maintaining low concentrations of glutamate and avoiding neuronal excitotoxicity .

Mode of Action

This compound interacts with EAAT2 and inhibits its function . It has been shown to produce a concentration-dependent block of glutamate-induced currents in EAAT2-injected oocytes . The compound exhibits good selectivity over ionotropic receptors and EAAT2 and potent activity toward blocking NMDA-stimulated responses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamate transport pathway. By inhibiting EAAT2, this compound disrupts the reuptake of glutamate, potentially leading to an increase in extracellular glutamate concentrations . This can affect various downstream effects, including neuronal excitability and synaptic plasticity .

Pharmacokinetics

As a potent and selective eaat2 inhibitor, it is reasonable to assume that its pharmacokinetic properties would be designed to optimize its ability to reach and interact with its target in the central nervous system .

Result of Action

The inhibition of EAAT2 by this compound can lead to an increase in extracellular glutamate concentrations, potentially affecting neuronal excitability and synaptic plasticity . This could have implications for various neurological conditions where glutamate homeostasis is disrupted .

Action Environment

The efficacy and stability of this compound, like many other compounds, could be influenced by various environmental factors These could include factors such as pH, temperature, and the presence of other substances that could interact with the compound.

Preparation Methods

The synthesis of WAY 213613 involves the preparation of N4-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine. The synthetic route typically includes the following steps:

    Bromination: Introduction of a bromine atom into the aromatic ring.

    Fluorination: Introduction of fluorine atoms into the aromatic ring.

    Etherification: Formation of an ether bond between the brominated and fluorinated aromatic ring and another aromatic ring.

    Amidation: Formation of an amide bond with L-asparagine

Chemical Reactions Analysis

WAY 213613 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

WAY 213613 is unique in its high selectivity for EAAT2 over other glutamate transporter subtypes, such as EAAT1 and EAAT3. Similar compounds include:

WAY 213613’s high selectivity and potency make it a valuable tool for studying EAAT2 function and developing targeted therapies for neurological disorders.

Properties

IUPAC Name

(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-15(22)7-13(20)16(23)24/h1-6,13H,7,20H2,(H,21,22)(H,23,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYDDAAZMBUFRG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468142
Record name N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868359-05-1
Record name N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868359-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WAY-213613
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868359051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 868359-05-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name WAY-213613
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QTE6AZR4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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